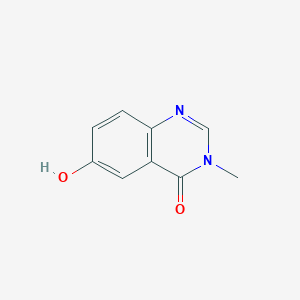

6-Hydroxy-3-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-hydroxy-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-10-8-3-2-6(12)4-7(8)9(11)13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAARRMOBNGVINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648741 | |

| Record name | 6-Hydroxy-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-69-2 | |

| Record name | 6-Hydroxy-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Hydroxy 3 Methylquinazolin 4 3h One and Derivatives

Conventional Synthetic Routes to 6-Hydroxy-3-methylquinazolin-4(3H)-one

Traditional methods for the synthesis of the quinazolinone core often rely on multi-step procedures involving accessible starting materials. These routes have been well-established and are widely used for generating a variety of substituted quinazolinones.

Cyclization of Anthranilic Acid Derivatives (e.g., 5-Hydroxyanthranilic Acid)

The Niementowski reaction is a classical and widely employed method for the synthesis of 4(3H)-quinazolinones, which involves the condensation of anthranilic acids with amides. wikipedia.orgijprajournal.com In the context of synthesizing this compound, the logical starting material would be 5-hydroxyanthranilic acid.

The general mechanism of the Niementowski reaction involves the initial formation of an N-acylanthranilic acid intermediate, followed by cyclization and dehydration to yield the quinazolinone ring. To obtain the desired 3-methyl substitution, N-methylformamide would be the appropriate amide reactant. The reaction is typically carried out at high temperatures. While specific studies detailing this exact transformation for this compound are not abundant in the searched literature, the principles of the Niementowski reaction are well-established for a wide range of substituted anthranilic acids. ekb.eg

| Reactants | Reaction Type | Key Conditions | Product | Note |

|---|---|---|---|---|

| 5-Hydroxyanthranilic Acid and N-Methylformamide | Niementowski Reaction | High Temperature | This compound (Predicted) | A classical method for quinazolinone synthesis. wikipedia.orgijprajournal.com |

Reactions Involving Isatoic Anhydride (B1165640)

Isatoic anhydride and its derivatives serve as versatile precursors for quinazolinone synthesis. The reaction of isatoic anhydride with an appropriate amine leads to the formation of a 2-aminobenzamide (B116534) intermediate, which can then be cyclized to the quinazolinone. For the synthesis of this compound, a potential route would involve a 5-hydroxyisatoic anhydride derivative reacting with methylamine (B109427).

The reaction proceeds by the nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, leading to ring-opening and the formation of the corresponding 2-aminobenzamide. Subsequent cyclization, often with a one-carbon source like formic acid or an orthoester, would yield the final quinazolinone. nih.gov While direct literature for the synthesis of the target compound via this specific route was not prominently found, this method is a cornerstone in quinazolinone chemistry. ekb.eg

| Starting Material | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| 5-Hydroxyisatoic Anhydride | 1. Methylamine 2. Formic Acid or Orthoester | 5-Hydroxy-2-(methylamino)benzamide | This compound | General methodology described in nih.gov |

Methods Employing Benzoxazinone (B8607429) Intermediates

The use of 4H-3,1-benzoxazin-4-one intermediates is a common and effective strategy for the synthesis of 2,3-disubstituted quinazolinones. ijprajournal.comnih.gov This two-step approach involves the initial formation of a benzoxazinone from an anthranilic acid derivative, which is then reacted with an amine to yield the desired quinazolinone.

For the synthesis of this compound, the process would begin with the cyclization of 5-hydroxyanthranilic acid, for instance with acetic anhydride, to form a 6-hydroxy-2-methyl-4H-3,1-benzoxazin-4-one intermediate. This intermediate can then be reacted with methylamine. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, leading to ring opening and subsequent recyclization to form the pyrimidinone ring of the quinazolinone. This method offers a high degree of versatility for introducing substituents at the 2 and 3 positions of the quinazolinone core. uomosul.edu.iq

| Intermediate | Reactant | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | Methylamine | Ring-opening and Recyclization | 6-Hydroxy-3,2-dimethylquinazolin-4(3H)-one (Derivative) | Analogous to syntheses described in uomosul.edu.iq |

Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of quinazolinones to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.comijarsct.co.in The synthesis of quinazolinones from anthranilic acid and its derivatives is well-suited for microwave irradiation.

For instance, the one-pot, three-component reaction of an anthranilic acid, an orthoester, and an amine can be efficiently carried out in a microwave reactor. tandfonline.com In the context of this compound, 5-hydroxyanthranilic acid, trimethyl orthoformate, and methylamine could be reacted under microwave irradiation in a suitable solvent like ethanol (B145695). This approach offers a rapid and efficient route to the desired product, aligning with the principles of green chemistry by reducing reaction times and potentially energy consumption. nih.govtandfonline.com

| Methodology | Reactants | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 5-Hydroxyanthranilic Acid, Trimethyl Orthoformate, Methylamine | Rapid reaction times, high yields, cleaner reactions | Ethanol, 120°C, 30 min | nih.govtandfonline.com |

Deep Eutectic Solvents and Mechanochemical Syntheses

Deep eutectic solvents (DESs) are gaining attention as green and sustainable alternatives to conventional organic solvents. nih.govrsc.org They are typically formed from a mixture of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, and possess properties such as low volatility, high thermal stability, and biodegradability. arkat-usa.org DESs can act as both the solvent and catalyst in chemical reactions. The synthesis of quinazolinones has been successfully demonstrated in DESs, such as those based on choline (B1196258) chloride and urea. tandfonline.com In a typical procedure, the reactants are stirred in the DES at a moderate temperature until the reaction is complete.

Mechanochemical synthesis, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), is another powerful green chemistry technique. nih.gov This solvent-free approach minimizes waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. The synthesis of quinazolin-4(3H)-ones has been achieved mechanochemically from 2-aminobenzamides and aldehydes. scholarsresearchlibrary.comnih.gov This method offers a promising, environmentally friendly alternative for the synthesis of this compound derivatives.

| Green Chemistry Approach | Description | Key Advantages | Application to Quinazolinone Synthesis | References |

|---|---|---|---|---|

| Deep Eutectic Solvents (DESs) | A mixture of a quaternary ammonium salt and a hydrogen bond donor, acting as a green solvent and catalyst. | Low toxicity, biodegradability, low cost, recyclability. | Used as a medium for the cyclization reaction to form the quinazolinone ring. | tandfonline.comnih.govrsc.org |

| Mechanochemical Synthesis | Solvent-free reaction conducted by grinding reactants together in a ball mill. | Eliminates the need for solvents, reduces waste, can improve reaction rates. | Condensation of 2-aminobenzamides with aldehydes to form quinazolinones. | scholarsresearchlibrary.comnih.gov |

Environmentally Benign Oxidants (e.g., H2O2-Mediated)

The use of green oxidants is a cornerstone of sustainable chemistry, with hydrogen peroxide (H2O2) being an ideal choice due to its high atom economy and the benign nature of its byproduct, water. scispace.com An efficient and sustainable protocol for synthesizing the quinazolin-4(3H)-one scaffold utilizes substituted 2-amino benzamide (B126) with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and H2O2 as the oxidant. nih.govacs.orgresearchgate.net This transition-metal-free approach proceeds through a radical mechanism and works effectively for a variety of substrates, yielding the desired products in moderate to good yields. nih.govacs.org

The reaction is notable for its simplicity, often requiring no additives. acs.org Control experiments using radical scavengers have helped to elucidate the mechanistic pathway. nih.gov The versatility of this method has been demonstrated by its successful application in synthesizing biologically active molecules. nih.govacs.org While other oxidants like persulfate salts and tert-butyl hydroperoxide (TBHP) have been used for similar transformations, they often require additives or specific conditions like microwave heating. nih.govacs.org The H2O2-mediated synthesis represents a greener and more straightforward alternative. acs.org

In addition to being the primary oxidant, H2O2 can be used in catalytic systems. For instance, an iron-catalyzed cross-dehydrogenative coupling annulation employs an environmentally friendly oxidant system of H2O2/O2 under mild conditions to generate complex quinazolinone structures. nih.gov

Table 1: H2O2-Mediated Synthesis of Quinazolin-4(3H)-ones This table is representative of the general methodology described in the sources.

| Entry | 2-Amino Benzamide Substrate | Oxidant | Conditions | Yield |

| 1 | 2-Amino-N-methylbenzamide | H2O2 / DMSO | 130 °C, 20 h | 61% researchgate.net |

| 2 | 2-Amino-5-bromobenzamide | H2O2 / DMSO | Catalyst-free | Good nih.gov |

| 3 | 2-Amino-4,5-dimethoxybenzamide | H2O2 / DMSO | Catalyst-free | Moderate nih.gov |

| 4 | 2-Amino-5-nitrobenzamide | H2O2 / DMSO | Catalyst-free | Moderate nih.gov |

Multi-Component Reactions for Quinazolinone Core Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. nih.gov These reactions provide a powerful tool for rapidly generating libraries of complex molecules like quinazolinones under mild conditions. nih.gov

One prominent MCR is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of diverse polycyclic quinazolinones. nih.govacs.org A two-step protocol can involve an ammonia-Ugi-4CR using o-bromobenzoic acids, o-cyanobenzaldehydes, and isocyanides, followed by a palladium-catalyzed annulation to form the quinazolinone core. nih.govacs.org This approach tolerates a wide variety of isocyanides and substituted starting materials. acs.org

Another innovative MCR is a copper-catalyzed three-component reaction involving 2-azidobenzaldehyde, anthranilamide, and various terminal alkynes. mdpi.com This method selectively produces 1,2,3-triazolyl-quinazolinones or their dihydro-derivatives depending on the reaction temperature and the amount of base used. mdpi.com For example, reactions conducted at 120 °C typically yield the fully aromatic quinazolinone product. mdpi.com

A metal-free, one-pot domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines (such as anthranilates) also provides an efficient route to quinazolin-4(3H)-ones. acs.org This protocol involves the formation of three new C–N bonds in a sequential manner under mild conditions. acs.org

Table 2: Overview of Multi-Component Reactions for Quinazolinone Synthesis

| MCR Type | Key Components | Catalyst/Conditions | Resulting Structure |

| Ugi-4CR | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Two steps: 1. TFE, rt; 2. Pd-catalyzed annulation | Polycyclic Quinazolinones nih.govacs.org |

| Copper-Catalyzed 3-CR | 2-Azidobenzaldehyde, Anthranilamide, Terminal Alkyne | CuI, Et3N, DMSO, 120 °C | 2-(1,2,3-Triazolyl) Quinazolinones mdpi.com |

| Domino 3-CR | Arenediazonium Salt, Nitrile, Anthranilate | Metal-free, 60 °C | 3-Aryl-Quinazolin-4(3H)-ones acs.org |

Catalytic Synthesis Strategies (e.g., Copper-Catalyzed Isocyanide Insertion)

Catalytic methods offer an efficient and sustainable pathway for constructing the quinazolinone ring system. A notable advancement is the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. organic-chemistry.orgnih.govacs.org This strategy utilizes copper(II) acetate, an inexpensive and environmentally benign catalyst, in combination with a mild base like triethylamine (B128534) (Et3N). organic-chemistry.orgnih.govnih.govacs.org

The reaction proceeds efficiently in anisole, a sustainable solvent, and importantly, can be run under an air atmosphere without the need for dry or inert conditions. nih.govacs.org The methodology demonstrates broad scope, accommodating various functionalized 2-isocyanobenzoates and a range of both aliphatic and aromatic amines to produce 3-substituted quinazolinones in good yields. organic-chemistry.orgnih.gov While couplings with aliphatic amines often proceed at ambient temperature, reactions involving aromatic amines typically require microwave heating to achieve good results. nih.govacs.org This copper-catalyzed approach avoids the harsh alkaline conditions or inert atmospheres required by some other metal-catalyzed isocyanide insertion processes. nih.govacs.org

Table 3: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones This table represents typical outcomes from the described general procedure.

| Amine Substrate | Conditions | Product | Yield |

| Benzylamine | Cu(OAc)2, Et3N, Anisole, rt | 3-Benzylquinazolin-4(3H)-one | Good organic-chemistry.org |

| Aniline | Cu(OAc)2, Et3N, Anisole, 150 °C, MW | 3-Phenylquinazolin-4(3H)-one | Good organic-chemistry.orgacs.org |

| Cyclohexylamine | Cu(OAc)2, Et3N, Anisole, rt | 3-Cyclohexylquinazolin-4(3H)-one | Good organic-chemistry.org |

| 2-Aminopyridine | Cu(OAc)2, Et3N, Anisole, 150 °C, MW | 3-(Pyridin-2-yl)quinazolin-4(3H)-one | High organic-chemistry.org |

Novel Methodologies for Functionalized Quinazolinones

The quest for more efficient, sustainable, and versatile synthetic routes has led to the development of several other novel methodologies for preparing functionalized quinazolinones.

One such innovation is the use of a recoverable, heterogeneous nanocatalyst. A nanoporous SBA-15 material functionalized with ellagic acid (SBA-15@ELA) has been shown to be a highly effective catalyst for the one-pot synthesis of 4-oxo-quinazoline derivatives. nih.gov This method is advantageous due to the use of an inexpensive and high-surface-area catalyst that can be easily recovered by filtration and reused for multiple cycles without significant loss of activity, achieving high product yields. nih.gov

Another novel strategy provides an oxidant-free synthesis of phenolic quinazolin-4(3H)-ones through a CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition)/Ring Cleavage reaction. nih.gov This one-pot method involves the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes under mild, oxidant-free conditions. nih.gov The reaction proceeds via an N-sulfonylketenimine intermediate, which undergoes two nucleophilic additions, with the sulfonyl group being eliminated through aromatization. nih.gov This approach has been successfully applied to the large-scale synthesis of a natural product. nih.gov

Furthermore, a metal-catalyst-free method has been developed for synthesizing quinazolin-4(3H)-ones from o-aminobenzamides and styrenes. mdpi.com This process involves an oxidative olefin bond cleavage, where the styrene (B11656) is converted in situ to an aldehyde that then undergoes cyclization with the o-aminobenzamide. mdpi.com The procedure is highlighted by its sustainable and environmentally friendly conditions, avoiding the use of hazardous materials. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 6 Hydroxy 3 Methylquinazolin 4 3h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, the connectivity and spatial arrangement of atoms within a molecule can be elucidated.

¹H NMR spectra provide information about the chemical environment of hydrogen atoms. For quinazolinone derivatives, characteristic signals can be observed for the aromatic protons on the fused benzene (B151609) ring, as well as for substituents at various positions. For instance, the protons of a methyl group attached to the quinazolin-4-one ring typically appear as a singlet in the upfield region of the spectrum. researchgate.net In the case of 6-Hydroxy-3-methylquinazolin-4(3H)-one, specific chemical shifts would be expected for the protons on the aromatic ring, influenced by the electron-donating hydroxyl group at position 6 and the methyl group at position 3.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. Key signals in the ¹³C NMR spectrum of a quinazolinone derivative include those for the carbonyl carbon (C=O) and the carbon atoms of the heterocyclic and aromatic rings. nih.gov For example, the carbonyl group signal typically appears in the range of 160-175 ppm. nih.gov

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish correlations between different nuclei. researchgate.netresearchgate.net

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the structure.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework, especially in complex derivatives. researchgate.net

These 2D NMR experiments are particularly valuable for confirming the regioselectivity of substitution reactions on the quinazolinone scaffold. researchgate.net

Table 1: Representative NMR Data for Quinazolinone Derivatives

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 2-Methylquinazolin-4(3H)-one derivative | Aromatic protons (multiplets), CH₃ (singlet) researchgate.net | C=O (~160-170), Aromatic Cs, CH₃ nih.gov | HMBC: Correlation of CH₃ protons to C2 and C4a |

| 3-Amino-2-methylquinazolin-4(3H)-one | Aromatic protons (multiplets), NH₂ (singlet), CH₃ (singlet) nih.gov | C=O (~173), Aromatic Cs, CH₃ (~21) nih.gov | HSQC: Correlation of CH₃ protons to CH₃ carbon |

| 3-Benzyl-quinazolin-4(3H)-one derivative | Aromatic protons (multiplets), CH₂ (singlet), Benzyl (B1604629) protons (multiplets) nih.gov | C=O (~162), Aromatic Cs, CH₂ (~46) nih.gov | HMBC: Correlation of CH₂ protons to C2 and C4 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

For quinazolinone derivatives, mass spectrometry can confirm the successful synthesis of the target molecule by identifying the molecular ion peak ([M]+ or [M+H]+). nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for quinazolinone derivatives may involve the loss of small molecules or cleavage at substituent groups, aiding in the structural confirmation. The use of techniques like electrospray ionization (ESI) is common for the analysis of these compounds. nih.gov

Table 2: Mass Spectrometry Data for a Representative Quinazolinone Derivative

| Compound | Ionization Method | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|---|

| 3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | ESI-TOF | C₂₂H₁₈N₂O₂ | 343.1441 | 343.1443 nih.gov |

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, key IR absorption bands would include:

A broad band corresponding to the O-H stretching of the hydroxyl group.

A strong absorption band for the C=O (amide) stretching vibration, typically around 1670-1690 cm⁻¹. nih.gov

Bands corresponding to C-H stretching of the aromatic ring and the methyl group.

Absorptions related to C=N and C=C stretching within the heterocyclic and aromatic rings. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinazolinone derivatives typically exhibit characteristic absorption bands in the UV-Vis spectrum. These spectra in solvents like acetonitrile (B52724) often show two main absorption bands, one at a shorter wavelength (around 240–300 nm) attributed to π → π* transitions in the aromatic system, and another at a longer wavelength (around 310–425 nm) due to n → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the quinazolinone ring. researchgate.net

Table 3: Spectroscopic Data for Quinazolinone Derivatives

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR Spectroscopy | ~3300 (broad) | O-H stretch (hydroxyl) |

| ~1680 | C=O stretch (amide) nih.gov | |

| ~3030 | C-H stretch (aromatic) nih.gov | |

| ~1600 | C=C stretch (aromatic) nih.gov | |

| UV-Vis Spectroscopy | ~240-300 | π → π* transition researchgate.net |

| ~310-425 | n → π* transition researchgate.net |

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By measuring the percentage of carbon, hydrogen, nitrogen, and other elements present, the empirical formula of the synthesized compound can be determined. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify the purity and composition of the sample. nih.gov

Chromatographic Techniques for Compound Purity and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to follow the course of a reaction by observing the disappearance of starting materials and the appearance of the product. nih.govnih.gov By comparing the Rf values of the reaction mixture components with those of the starting materials and the expected product, the progress of the reaction can be effectively monitored. TLC is also used to determine the appropriate solvent system for purification by column chromatography. acs.org

Column chromatography is a preparative technique used to purify the synthesized compound from any unreacted starting materials, by-products, or other impurities. nih.gov The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is used to separate the components based on their different affinities for the stationary and mobile phases.

Computational and Theoretical Investigations of 6 Hydroxy 3 Methylquinazolin 4 3h One Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are a common approach to predict the binding orientation of a small molecule to a protein target. For the broader class of quinazolin-4(3H)-one derivatives, numerous docking studies have been performed to explore their potential as inhibitors for various enzymes and receptors. However, specific molecular docking studies detailing the ligand-receptor interactions of 6-Hydroxy-3-methylquinazolin-4(3H)-one with any particular biological target were not identified in the conducted search. Therefore, there is no available data on its binding affinity, specific amino acid interactions, or preferred binding poses with any protein.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its complexes over time. While MD simulations have been applied to understand the stability of protein-ligand complexes involving other quinazolinone scaffolds, no specific MD simulation studies for this compound were found. Consequently, there is no published data on its conformational flexibility, the stability of its potential interactions with biological targets, or the dynamics of its binding modes.

Structure-Based Pharmacophore Model Development

Pharmacophore models are used to define the essential structural features required for a molecule to interact with a specific target. Although pharmacophore models have been developed for various classes of quinazolinone derivatives to aid in the discovery of new active compounds, there is no mention in the literature of a structure-based pharmacophore model developed specifically from the interactions of this compound with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the chemical structure of a series of compounds with their biological activity. Numerous QSAR models have been built for different sets of quinazolinone derivatives to predict their activity against various targets. nih.govacs.org However, a specific QSAR study that includes this compound within its dataset or a predictive model for its specific biological activity could not be located in the reviewed scientific literature.

Conceptual Density Functional Theory (CDFT) Applications in Reactivity Analysis

Conceptual Density Functional Theory (CDFT) is used to predict the reactivity of chemical species through various descriptors like chemical potential, hardness, softness, and Fukui functions. While CDFT is a powerful tool for analyzing the reactivity of organic molecules, no studies applying this theory to this compound were found. Therefore, a detailed reactivity analysis of this specific compound based on CDFT descriptors is not available.

In Silico ADMET Prediction for Pharmaceutical Relevance

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound. While ADMET predictions are commonly reported for novel quinazolinone derivatives in the literature, specific in silico ADMET data for this compound has not been published. nih.govnih.gov Therefore, there is no available information regarding its predicted oral bioavailability, blood-brain barrier penetration, metabolic stability, or potential toxicity from these computational methods.

Structure Activity Relationship Sar Studies of 6 Hydroxy 3 Methylquinazolin 4 3h One Analogues

Influence of Substituents at Position 2 on Biological Activity

The substituent at the C2 position of the quinazolin-4(3H)-one ring plays a pivotal role in modulating the biological profile of these compounds. The nature of this substituent can significantly influence the compound's interaction with its biological target, thereby affecting its potency and selectivity.

For instance, in the pursuit of adenosine (B11128) receptor antagonists, the C2 position has been a key site for modification. Studies have shown that C2-substituted quinazolinone analogues can exhibit affinity for A1 and A2A adenosine receptors in the low micromolar range. nih.gov The electronic and steric properties of the substituent on an aryl ring at this position are critical. A methyl para-substitution on a C2-phenyl ring was found to favor A1 adenosine receptor affinity and selectivity, while a 3,4-dimethoxy substitution on the same ring resulted in the best A2A adenosine receptor binding. nih.gov

In the context of anticonvulsant activity, the introduction of specific moieties at the C2 position has yielded promising results. For example, derivatives bearing a 2-(2-oxo-2-(4-pyridyl)ethyl) group at this position have demonstrated notable anticonvulsant effects. nih.gov The nature of the substituent at C2, in combination with substitutions at position 3, is crucial for both the pharmacokinetics and the anticonvulsant potency of these molecules. nih.gov

Furthermore, the C2 position is a critical determinant of antiproliferative activity. The incorporation of small, lipophilic substituents, such as a para-fluoro group on a phenyl ring at C2, has been shown to enhance antiproliferative effects across various cancer cell lines. rsc.org Conversely, the nature of the C2-substituent also dictates the activity of these compounds as antimalarial and antibacterial agents. Variations of a benzyl (B1604629) group at the C2 position have been explored for their antiplasmodial activity. mdpi.com For antibacterial applications against Staphylococcus aureus, a 3-hydroxyphenyl group at C2 was part of an initial lead compound, indicating the importance of this position in antibacterial drug design. researchgate.netnih.gov

The antioxidant properties of quinazolin-4(3H)-ones are also influenced by the C2-substituent. The presence of at least one hydroxyl group on a C2-phenyl ring, particularly in the ortho or para position, is a requirement for antioxidant activity. dntb.gov.ua

Table 1: Influence of C2-Substituents on Biological Activity

| Biological Activity | C2-Substituent | Observed Effect |

| Adenosine Receptor Affinity | Methyl para-substituted phenyl | Favored A1 receptor affinity and selectivity nih.gov |

| Adenosine Receptor Affinity | 3,4-Dimethoxy-substituted phenyl | Best A2A receptor binding nih.gov |

| Anticonvulsant | 2-(2-oxo-2-(4-pyridyl)ethyl) | Promising activity nih.gov |

| Antiproliferative | para-Fluoro-substituted phenyl | Increased activity rsc.org |

| Antioxidant | ortho or para-Hydroxyphenyl | Required for activity dntb.gov.ua |

Impact of Substituents at Position 3 on Biological Activity

The N3 position of the quinazolin-4(3H)-one scaffold is another critical site for chemical modification, with substituents at this position significantly impacting the pharmacokinetic and pharmacodynamic properties of the analogues.

In the development of anticonvulsant agents, the nature of the N3-substituent has been shown to be a key determinant of activity. A comparative study revealed that compounds with an allyl group at position 3 generally exhibited higher anticonvulsant activity than their benzyl-substituted counterparts, particularly when an electron-donating group was present at the C2 position. nih.gov Conversely, when an electron-withdrawing group was attached to C2, the benzyl-substituted analogues proved to be more active. nih.gov Furthermore, a butyl substitution at the N3 position has been found to be particularly effective in preventing the spread of seizures, highlighting the role of this position in modulating the anticonvulsant profile. mdpi.com

The antimicrobial properties of quinazolin-4(3H)-ones are also heavily influenced by the N3-substituent. The introduction of various aryl and heterocyclic moieties at this position has been a common strategy to enhance antimicrobial efficacy. For example, 3-(aryl) and 3-(arylhydrazono) derivatives have been synthesized and have demonstrated significant antimicrobial activity. nih.govmdpi.com It has been suggested that attaching different heterocyclic rings to position 3 is a viable strategy for improving the chemotherapeutic potential of these compounds. ekb.eg

For anticancer applications, the substituent at the N3-position can influence the mechanism of action. In a series of quinazolin-4(3H)-one derivatives designed as aurora kinase inhibitors, the benzyl group at N3 was found to form van der Waals forces with a critical amino acid residue (Thr217) in the active site of the enzyme. researchgate.net

Table 2: Impact of N3-Substituents on Biological Activity

| Biological Activity | N3-Substituent | Observed Effect |

| Anticonvulsant | Allyl | Generally higher activity than benzyl (with C2-EDG) nih.gov |

| Anticonvulsant | Benzyl | More active than allyl (with C2-EWG) nih.gov |

| Anticonvulsant | Butyl | Effective in preventing seizure spread mdpi.com |

| Antimicrobial | Aryl/Heterocyclic moieties | Can enhance antimicrobial activity nih.govmdpi.comekb.eg |

| Anticancer (Aurora Kinase Inhibition) | Benzyl | Forms van der Waals interactions in the active site researchgate.net |

Role of Substituents at Position 6 (e.g., Hydroxy Group, Halogenation) on Activity Modulation

The role of halogenation at the C6 position has been investigated across different therapeutic areas, with varying outcomes. In the context of antibacterial activity against S. aureus, the introduction of a bromo or a hydroxyl group at C6 was not well-tolerated and led to a decrease or complete loss of activity. nih.govnih.gov However, other studies have suggested that the presence of a halogen at this position can be beneficial for antimicrobial activity in general. Specifically, the introduction of iodine at the 6- and 8-positions has been shown to significantly enhance antibacterial activity. nih.gov

For quorum sensing inhibition in Pseudomonas aeruginosa, a 6-chloro substituent was found to be more effective than a 7-chloro substituent, indicating a degree of positional selectivity for halogenation on the benzene (B151609) ring. researchgate.net

In the realm of anticancer research, the electronic nature of the substituent at C6 appears to be a key determinant of activity. An electron-releasing substituent at this position has been suggested to enhance anticancer efficacy. nih.gov Furthermore, in the development of selective PI3Kδ inhibitors, the addition of a fluorine atom to the 6-position of the quinazolinone core resulted in a five-fold loss in potency, suggesting that even subtle electronic modifications at this position can have a significant impact on activity against specific enzyme targets.

Table 3: Role of C6-Substituents on Biological Activity

| Biological Activity | C6-Substituent | Observed Effect |

| Antibacterial (S. aureus) | Bromo, Hydroxyl | Not tolerated, loss of activity nih.govnih.gov |

| Antibacterial | Iodine | Significantly improved activity nih.gov |

| Quorum Sensing Inhibition | Chloro | More effective than 7-chloro substitution researchgate.net |

| Anticancer | Electron-releasing group | Enhanced activity nih.gov |

| PI3Kδ Inhibition | Fluoro | 5-fold loss in potency |

Effects of Substituents at Position 8 and Other Ring Positions

While positions 2, 3, and 6 have been extensively studied, modifications at other positions of the quinazolin-4(3H)-one ring system, such as C8, C5, and C7, also play a significant role in determining the biological activity of these compounds.

The C8 position has emerged as a key site for optimizing the activity of quinazolin-4(3H)-ones as tankyrase inhibitors. Research has shown that introducing larger substituents at this position can lead to new interactions within the enzyme's active site, resulting in improved affinity and selectivity. nih.govnih.gov Specifically, nitro and diol substituents at C8 have been shown to engage in favorable interactions with TNKS2. A diol-substituted analogue exhibited an IC₅₀ value of 14 nM and high selectivity for tankyrases, while a nitro-substituted counterpart showed an IC₅₀ of 65 nM. nih.govnih.gov

For antimicrobial applications, the presence of a halogen atom at the C8 position has been reported to be beneficial for activity. nih.gov The introduction of iodine at both the 6- and 8-positions significantly improved the antibacterial profile of certain quinazolinone derivatives. nih.govnih.gov

Substitutions at the C5 and C7 positions have also been explored. In the context of antimicrobial activity, the introduction of a haloaniline or a simple alkylamine at the C5 position, in conjunction with a 2,4,5-trichloro-isophthalonitrile group at the C8 position, was found to enhance antimicrobial effects. nih.gov However, for antibacterial activity against S. aureus, substitutions at the C7 position were generally not well-tolerated and resulted in a loss of activity. mdpi.com In contrast, for cytotoxicity, quinazolin-4(3H)-one derivatives with dimethoxy groups at the 6 and 7 positions or fluoro groups at the 6 and 8 positions demonstrated increased activity. researchgate.net

Table 4: Effects of C8 and Other Ring Position Substituents on Biological Activity

| Position | Substituent | Biological Activity | Observed Effect |

| C8 | Nitro, Diol | Tankyrase Inhibition | Improved affinity and selectivity nih.govnih.gov |

| C8 | Halogen | Antimicrobial | Enhanced activity nih.gov |

| C5 | Haloaniline/Alkylamine | Antimicrobial | Improved activity (in combination with C8 modification) nih.gov |

| C7 | Various | Antibacterial (S. aureus) | Loss of activity mdpi.com |

| C6 & C7 | Dimethoxy | Cytotoxicity | Increased activity researchgate.net |

| C6 & C8 | Fluoro | Cytotoxicity | Increased activity researchgate.net |

Analysis of Hydrogen-Bonding Networks in SAR

Hydrogen bonding is a critical factor in the molecular recognition of quinazolin-4(3H)-one analogues by their biological targets. The ability of these compounds to form stable hydrogen bond networks within the active sites of enzymes or the binding pockets of receptors is often a key determinant of their biological activity.

The quinazolin-4(3H)-one core itself contains key hydrogen bond donor and acceptor moieties. The carbonyl group at the C4 position frequently acts as a hydrogen bond acceptor, while the NH group at the N3 position (in unsubstituted or certain substituted analogues) can act as a hydrogen bond donor. Molecular docking studies have consistently revealed the importance of these interactions. For instance, in the inhibition of EGFR, the 4(3H)-oxo group of the quinazolinone core is essential for forming a hydrogen bond with the backbone of a methionine residue (Met793) in the hinge region of the kinase domain. nih.gov

The introduction of polar substituents at various positions of the quinazolinone ring can further enhance the hydrogen bonding potential and, consequently, the biological activity. Substituents with hydrogen bond donor or acceptor capabilities, such as amino, hydroxyl, and amide groups, particularly at the C6 position, have been shown to increase binding affinity. nih.gov

In the context of antimicrobial activity, molecular docking studies have shown that the oxygen of the quinazolinone moiety can form a hydrogen bond with an arginine residue (Arg197) in the active site of the target enzyme. nih.gov The stability of these hydrogen bonds is crucial for potent inhibition. Molecular dynamics simulations of quinazolinone-based EGFR inhibitors have demonstrated that a more stable hydrogen bond interaction correlates with a lower binding free energy and, thus, higher inhibitory activity. nih.gov

The nature of the linker between the quinazolinone core and other pharmacophoric groups can also influence hydrogen bonding. For example, in a series of anti-inflammatory quinazolinone derivatives, a thioamide linker was found to be crucial for hydrogen bonding interactions and potent activity, with its replacement by an amide leading to a significant decrease in potency.

Stereochemical Considerations in Activity Profiles

While many SAR studies on quinazolin-4(3H)-one analogues have focused on achiral molecules, the introduction of chiral centers can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of substituents can significantly influence how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or a nucleic acid.

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones with a new chiral center in the aliphatic side chain at the C2 position has been reported, opening up avenues for exploring the impact of stereochemistry on the activity of this class of compounds. nih.gov Although specific SAR data for different enantiomers of these particular quinazolinones is not extensively detailed in the provided context, the principles of stereoselectivity in drug action are well-established.

Generally, enantiomers of a chiral drug can exhibit differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may bind with higher affinity to the target receptor or enzyme, leading to greater potency, while the other enantiomer may be less active or even inactive. In some cases, the "inactive" enantiomer can contribute to side effects or have a different pharmacological profile altogether.

For example, in a study on nature-inspired 3-Br-acivicin and its derivatives, which are not quinazolinones but illustrate the principle, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to a potential stereoselective uptake mechanism. nih.gov This highlights that stereochemistry can affect not only target binding but also absorption and distribution.

Therefore, for chiral 6-hydroxy-3-methylquinazolin-4(3H)-one analogues, it is highly probable that the different stereoisomers will exhibit varying degrees of biological activity. A thorough investigation of the SAR of individual enantiomers and diastereomers would be crucial for the development of potent and selective therapeutic agents based on this scaffold.

Investigation of Bulkier Groups and Their Tolerability in SAR

In some cases, bulky groups are well-tolerated and can even enhance activity. For instance, in the development of antibacterial agents, certain bulky groups at the R2 position of the quinazolinone core were found to be permissible. mdpi.com Similarly, for dihydrofolate reductase (DHFR) inhibition, bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring at the N3 position were found to be essential for potent antiproliferative activity. rsc.org Furthermore, for some anticancer applications, a bulky side chain, such as a phenyl group, at the N3 position is considered beneficial when an alkyl side chain is present at the C2 position. nih.gov

However, in other instances, bulky substituents can lead to steric hindrance and a decrease in activity. For example, in a series of anti-inflammatory quinazolinones, increasing the length of an alkyl side chain at the R3 position beyond eight carbon atoms resulted in reduced activity due to unfavorable steric interactions. nih.gov Similarly, for antiproliferative activity, bulkier substituents in a side chain at the C8 position led to a loss of potency. mdpi.com

The introduction of bulky groups can also influence the binding mode of the inhibitor. In the case of EGFR inhibitors, bulkier substituents at the C7 position of the quinazolinone core were found to be favorable for inhibitory activity. mdpi.com The presence of 6,7-dimethoxy substitution was more favorable for EGFR inhibition than bulkier groups like 2-methoxy-ethyl-oxy, as the latter caused a slight deviation of the quinazolinone core in the active site. mdpi.com

These findings underscore the importance of a careful and systematic investigation of the steric tolerance at different positions of the quinazolinone scaffold to optimize biological activity for a given target.

Table 5: Tolerability of Bulky Groups at Different Positions

| Position | Bulky Group | Biological Activity | Tolerability/Effect |

| R3 | Alkyl chain > 8 carbons | Anti-inflammatory | Not well-tolerated (steric hindrance) nih.gov |

| C8 | Side chain | Antiproliferative | Not well-tolerated (loss of potency) mdpi.com |

| N3 | Phenyl (with C2-alkyl) | Anticancer | Favorable nih.gov |

| R2 | Various | Antibacterial | Tolerated mdpi.com |

| N3 (para-phenyl) | Hydrophobic, EWG | DHFR Inhibition | Favorable rsc.org |

| C7 | Various | EGFR Inhibition | Favorable mdpi.com |

Biological Activities and Mechanistic Investigations of 6 Hydroxy 3 Methylquinazolin 4 3h One Derivatives in Vitro Studies

Anticancer and Cytotoxic Activities in Cell Lines

The anticancer potential of quinazolin-4(3H)-one derivatives has been demonstrated through various in vitro studies, highlighting their ability to inhibit cancer cell growth, interfere with DNA integrity, and inhibit crucial cellular enzymes.

Quinazolin-4(3H)-one derivatives have exhibited significant cytotoxic effects against a broad range of human cancer cell lines. Studies have shown that the antiproliferative activity is highly dependent on the nature and position of substituents on the quinazolinone core.

For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were evaluated for their in vitro antitumor activity against four human cancer cell lines: breast (MCF-7), cervix (HeLa), liver (HepG-2), and colon (HCT-8). researchgate.net Several of these compounds demonstrated potent cytotoxicity, with some exhibiting broader and more effective activity than the standard chemotherapeutic drug, Doxorubicin. researchgate.net The MCF-7 cell line was found to be particularly sensitive to these derivatives. researchgate.net Research indicates that substitutions on the quinazolinone ring, such as halogen groups, can significantly influence the cytotoxic efficacy against cell lines like MCF-7. researchgate.net

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected quinazolinone derivatives against various cancer cell lines, as reported in different studies.

Certain derivatives of quinazolin-4(3H)-one have been identified as photo-active agents capable of cleaving plasmid DNA upon irradiation. This activity suggests a potential application in photodynamic therapy. Studies have demonstrated that various 3-amino-2-methyl-quinazolin-4(3H)-ones can induce DNA cleavage under UVA (365 nm) and UVB light. The efficiency of this photo-cleavage can be analyzed using agarose (B213101) gel electrophoresis, which distinguishes between the supercoiled (Form I) and nicked circular (Form II) forms of plasmid DNA. The conversion from Form I to Form II indicates single-strand breaks caused by the compound upon photo-irradiation.

Mechanistic investigations suggest that this DNA photo-disruptive activity is a key component of their biological action, requiring the compound to first bind to DNA before cleavage can occur upon irradiation. The substitution pattern on the quinazolinone ring, particularly with nitro or bromo groups, has been shown to significantly influence the photo-activity of these compounds.

The anticancer effects of quinazolinone derivatives are also attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. DNA topoisomerases, which are crucial for modifying DNA topology during replication and transcription, are a significant target. nih.gov Quinazolinone derivatives have been investigated as inhibitors of both Topoisomerase I (Top1) and Topoisomerase II (Top2). nih.gov For example, certain 3-(2-chlorobenzylideneamine)-2-(furan-2-yl) quinazoline-4(3H)-one compounds have shown notable activity as potential Top1 inhibitors. nih.gov

Beyond topoisomerases, these derivatives can target other enzyme families. Studies have identified quinazolin-4(3H)-one derivatives as potent inhibitors of multiple tyrosine protein kinases, including CDK2, HER2, and EGFR. nih.gov Some compounds in this class act as ATP-competitive type-I inhibitors against EGFR, while others function as ATP non-competitive type-II inhibitors against CDK2 and HER2. nih.gov Furthermore, other research has focused on their role as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair, with several derivatives showing IC₅₀ values in the nanomolar range. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Quinazolin-4(3H)-one derivatives are recognized as a promising class of antimicrobial agents, with research demonstrating their efficacy against a variety of pathogenic bacteria and fungi.

In vitro screening has confirmed that many quinazolin-4(3H)-one derivatives possess broad-spectrum antimicrobial activity. Their effectiveness has been documented against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govbiomedpharmajournal.org Antifungal properties have also been observed against species like Candida albicans and Aspergillus niger. biomedpharmajournal.orgmdpi.com

The mechanism of action for their antibacterial effects often involves the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. mdpi.com By targeting this enzyme, these compounds can effectively halt bacterial proliferation. The specific chemical substitutions on the quinazolinone scaffold play a critical role in determining the potency and spectrum of antimicrobial activity. For example, one study found that a polyhalobenzonitrile quinazolin-4(3H)-one derivative exhibited potent activity against Gram-positive, Gram-negative, and fungal strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.8-3.3 µg/mL. nih.gov

The table below presents the MIC values of representative quinazolinone derivatives against various microbial strains.

A particularly significant area of research is the activity of quinazolin-4(3H)-one derivatives against drug-resistant bacteria, especially Methicillin-Resistant Staphylococcus aureus (MRSA). The rise of MRSA infections has created an urgent need for novel antibiotics, and quinazolinones have emerged as a promising scaffold. nih.gov

Several studies have reported potent activity of these derivatives against MRSA strains, with some compounds showing MIC values as low as ≤0.5 µg/mL. nih.govacs.org The mechanism for overcoming resistance is unique; these compounds can bind to an allosteric site on penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin (B1676495) resistance in S. aureus. eco-vector.com This binding induces a conformational change that opens the active site of PBP2a, allowing β-lactam antibiotics, which are normally ineffective, to bind and inhibit the enzyme. This synergistic action makes quinazolinones potential candidates for combination therapies to treat MRSA infections. eco-vector.com Furthermore, certain 3-phenylquinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against not only MRSA but also Vancomycin-Resistant S. aureus (VRSA). nih.gov

The table below highlights the potent activity of specific quinazolinone derivatives against resistant S. aureus strains.

Enzyme Inhibition Studies

DNA Gyrase B Inhibition

The bacterial enzyme DNA gyrase, particularly its B subunit (GyrB), is a well-established target for the development of novel antibacterial agents. While the broader class of quinazolinone derivatives has been investigated for DNA gyrase inhibitory activity, specific in vitro studies on 6-hydroxy-3-methylquinazolin-4(3H)-one derivatives are not extensively detailed in the reviewed literature. However, research on related N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has demonstrated the potential of the quinazolinone moiety to inhibit S. aureus GyrB. For instance, a novel inhibitor, f1 (AG-690/11765367), which contains a 4-oxoquinazolin moiety, was identified as a potent inhibitor of the target protein with an IC50 value of 1.21 µM. nih.gov Further structural modifications led to the identification of even more potent inhibitors, such as f4 (IC50: 0.31 µM) and f14 (IC50: 0.28 µM). nih.gov These findings suggest that the quinazolinone core is a valuable scaffold for developing DNA gyrase B inhibitors. nih.gov

Table 1: DNA Gyrase B Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| f1 (AG-690/11765367) | S. aureus GyrB | 1.21 |

| f4 | S. aureus GyrB | 0.31 |

Bromodomain-Containing Protein 9 (BRD9) Epigenetic Reader Binding

Bromodomain-containing protein 9 (BRD9) is an epigenetic reader protein that has emerged as a therapeutic target in oncology. A series of 6-methylquinazolin-4(3H)-one-based compounds have been identified and synthesized as novel binders of BRD9. Through a combination of in silico modeling and chemical synthesis, several potent compounds were discovered. These derivatives were found to bind to BRD9 in the low micromolar range and exhibited promising selectivity when tested against the BRD4 bromodomain. This research highlights the 6-methylquinazolin-4(3H)-one core as a valuable scaffold for the development of selective BRD9 binders. cnr.it

Table 2: BRD9 Binding Affinity of Selected 6-Methylquinazolin-4(3H)-one Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| 14 | BRD9 | 1.9 ± 0.3 |

| 16 | BRD9 | 3.5 ± 0.5 |

| 18 | BRD9 | 2.8 ± 0.4 |

| 22 | BRD9 | 4.5 ± 0.6 |

| 26 | BRD9 | 1.2 ± 0.2 |

HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibition

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase is essential for viral replication and represents a key target for antiretroviral drug development. Research into quinazolinone derivatives has led to the discovery of potent allosteric inhibitors of HIV-1 RNase H. One notable derivative, 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one, demonstrated significant inhibitory activity with a submicromolar IC50 value. Structural studies indicated that the 3,4-dihydroxyphenyl moiety is crucial for the inhibitory action.

Table 3: HIV-1 RNase H Inhibitory Activity of a 6-Methylquinazolin-4(3H)-one Derivative

| Compound | Target Enzyme | IC50 (µM) |

|---|

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Various 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities. While specific data for this compound derivatives is limited in the available literature, broader studies on the quinazolinone scaffold have identified potent and selective COX-2 inhibitors. For example, certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have shown strong COX-2 inhibitory activity with IC50 values in the sub-micromolar range, comparable to the reference drug celecoxib. nih.gov This indicates the potential of the quinazolinone core for developing selective COX-2 inhibitors. nih.gov

Table 4: COX-2 Inhibitory Activity of Selected 2,3-Disubstituted 4(3H)-Quinazolinone Derivatives

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| 4 | 0.33 | >303.0 |

| 6 | 0.40 | >250.0 |

| Celecoxib (Reference) | 0.30 | >333 |

Quorum Sensing Antagonism in Bacterial Systems (e.g., PqsR Antagonists in Pseudomonas aeruginosa)

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production. The Pseudomonas aeruginosa pqs quorum sensing system, controlled by the transcriptional regulator PqsR, is a promising target for antivirulence therapies. Quinazolin-4(3H)-one derivatives have been investigated as PqsR antagonists. An optimized hit compound, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile, was found to inhibit the expression of the PqsR-controlled PpqsA promoter with an IC50 of 1 µM. figshare.comacs.org This demonstrates the potential of the quinazolinone scaffold in developing agents that can disrupt bacterial communication and virulence. figshare.comacs.org

Table 5: PqsR Antagonist Activity of a Quinazolin-4(3H)-one Derivative

| Compound | Target | IC50 (µM) |

|---|

Antioxidant Activity Investigations (e.g., DPPH and Nitric Oxide Radical Scavenging)

Oxidative stress, caused by an imbalance of reactive oxygen and nitrogen species, is implicated in various diseases. The antioxidant potential of quinazolin-4(3H)-one derivatives has been explored through various in vitro assays. Studies on phenolic derivatives of quinazolin-4(3H)-one have demonstrated significant radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitric oxide (NO) radical scavenging assay are commonly used methods to evaluate antioxidant capacity. Certain synthesized quinazolinone-vanillin derivatives have shown excellent scavenging capacity against both DPPH and nitric oxide radicals, in some cases proving more effective than the common antioxidant vanillin. researchgate.net

Table 6: Antioxidant Activity of Selected Quinazolinone-Vanillin Derivatives

| Compound | DPPH Scavenging Activity (% Inhibition at 1 mg/mL) | Nitric Oxide Scavenging Activity |

|---|---|---|

| 2 | - | Good |

| 3 | - | Moderate |

| 4 | - | Good |

| 5 | 61.526 ± 2.968 | Excellent |

| 6 | 59.657 ± 1.945 | Excellent |

| Vanillin (Reference) | - | Moderate |

Derivatization and Analog Development Strategies for 6 Hydroxy 3 Methylquinazolin 4 3h One

Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives is a common and straightforward strategy to introduce a wide variety of substituents to the quinazolinone core, often leading to compounds with enhanced biological activities. nih.govsemanticscholar.org This typically involves the condensation reaction between a primary amino group on the quinazolinone scaffold and a carbonyl group from an aldehyde or ketone. ekb.egresearchgate.net

The most common precursor for these syntheses is a 3-amino-quinazolin-4(3H)-one derivative. The reaction is generally carried out by refluxing the 3-amino-quinazolinone with a selected aromatic or heterocyclic aldehyde in a suitable solvent, such as ethanol (B145695) or acetic acid. researchgate.netnih.gov A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the reaction. scielo.br This method allows for the introduction of diverse functionalities, as a wide range of aldehydes are commercially available or readily synthesized. ekb.eg The resulting imine (C=N) linkage is the defining feature of the Schiff base.

Research has shown that the nature of the substituent on the aldehyde has a significant impact on the biological profile of the resulting Schiff base derivative. For example, derivatives have been synthesized using various substituted benzaldehydes, including those with chloro, hydroxy, and methoxy (B1213986) groups. semanticscholar.orgnih.gov

Table 1: Examples of Schiff Base Derivatives from Quinazolinone Precursors

| Precursor | Aldehyde | Resulting Schiff Base Derivative |

|---|---|---|

| 3-Amino-2-methylquinazolin-4(3H)-one | Benzaldehyde | 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | 2-Chlorobenzaldehyde | 3-((2-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | 4-Hydroxybenzaldehyde | 3-((4-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one nih.gov |

| 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one | 4-Methoxybenzaldehyde | 6-Bromo-3-((4-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one semanticscholar.org |

Halogenation Strategies for Activity Enhancement (e.g., 6-iodo, 6-bromo derivatives)

Halogenation is a widely employed strategy in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of halogens such as bromine and iodine at specific positions of the quinazolinone ring can significantly alter the molecule's lipophilicity, electronic properties, and metabolic stability, often leading to improved pharmacological profiles. nih.gov For the quinazolinone core, the 6-position is a common site for halogenation.

A direct and efficient method for the synthesis of 6-iodo and 6-bromo derivatives involves the electrophilic substitution of a precursor like 3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.org The reaction can be performed by treating the starting material with iodine monochloride (for iodination) or bromine (for bromination) in a solvent such as acetic acid. semanticscholar.org This approach is advantageous due to its mild conditions, high yields, and the avoidance of starting from pre-halogenated anthranilic acids, which can be a more complex synthetic route. semanticscholar.orgresearchgate.net

The resulting 6-halo-quinazolinone derivatives serve as versatile intermediates for further modifications, such as the synthesis of halogenated Schiff bases, which have shown significant biological activities. scielo.brsemanticscholar.orgresearchgate.net

Table 2: Halogenation of Quinazolinone Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 3-Amino-2-methylquinazolin-4(3H)-one | Iodine monochloride (ICl) in Acetic Acid | 6-Iodo-3-amino-2-methylquinazolin-4(3H)-one semanticscholar.orgresearchgate.net |

| 3-Amino-2-methylquinazolin-4(3H)-one | Bromine (Br₂) in Acetic Acid | 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one semanticscholar.org |

Introduction of Heterocyclic Moieties (e.g., Thiazolidinones, Piperazin-1-yl)

Incorporating additional heterocyclic rings into the quinazolinone structure is a powerful strategy to create novel chemical entities with diverse pharmacological properties. Thiazolidinones and piperazines are two such moieties that have been successfully appended to the quinazolinone scaffold, yielding compounds with a range of biological activities. derpharmachemica.com

Thiazolidinone Derivatives: The synthesis of thiazolidinone-containing quinazolinones typically begins with a Schiff base derivative. The imine group of the Schiff base undergoes cyclocondensation with a thiol-containing compound, most commonly thioglycolic acid. derpharmachemica.com In a typical procedure, the quinazolinone Schiff base is refluxed with thioglycolic acid in a solvent like dry benzene (B151609), often in the presence of anhydrous zinc chloride. derpharmachemica.com This reaction results in the formation of a 4-thiazolidinone (B1220212) ring attached to the quinazolinone core. This multi-step synthesis allows for diversity at both the quinazolinone ring and the thiazolidinone ring.

Piperazine (B1678402) Derivatives: The piperazine moiety is a common pharmacophore found in many clinically used drugs. derpharmachemica.com Its introduction into a quinazolinone derivative can significantly impact the compound's solubility and receptor-binding capabilities. One synthetic route involves using an intermediate such as 2-(chloromethyl)-3-(admantan-1-yl) quinazolin-4(3H)-one, which is then reacted with a substituted piperazine, for example, 1-(cyclohexyl)piperazine, in the presence of a base like triethylamine (B128534) and a solvent such as dry benzene. derpharmachemica.com This nucleophilic substitution reaction attaches the piperazine ring to the quinazolinone core via a methylene (B1212753) bridge. derpharmachemica.com

Modification of the Hydroxy Group at Position 6

The hydroxyl group at the 6-position of the quinazolinone ring is a key functional group that can be chemically modified to produce a variety of derivatives, such as ethers and esters. These modifications can influence the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. While specific synthetic procedures for modifying the 6-hydroxy group on 6-Hydroxy-3-methylquinazolin-4(3H)-one are not extensively detailed in the provided context, standard phenolic chemistry principles can be applied.

Etherification: One common modification is the conversion of the hydroxyl group to an ether, such as a methoxy group. This can be achieved through reactions like the Williamson ether synthesis, where the phenoxide (formed by treating the 6-hydroxy compound with a base like sodium hydride) is reacted with an alkyl halide (e.g., methyl iodide). In some quinazolinone series, substituting a hydroxyl group with a methoxy group has been shown to restore biological activity, indicating the importance of this type of modification. acs.org

Esterification: The hydroxyl group can also be converted into an ester. This is typically accomplished by reacting the 6-hydroxy-quinazolinone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This strategy allows for the introduction of a wide array of acyl groups, thereby modulating the steric and electronic properties of the molecule.

These modifications of the 6-hydroxy group provide a valuable avenue for fine-tuning the pharmacological properties of the parent compound.

Strategies for Bridging and Fused Ring Systems

Creating bridged and fused ring systems represents a more advanced derivatization strategy, leading to conformationally constrained analogs with novel three-dimensional shapes. These complex structures can offer enhanced selectivity and potency by interacting more specifically with biological targets.

One modern approach to constructing fused rings onto the quinazolinone core involves intramolecular radical cyclization. researchgate.net In this method, a quinazolinone substrate bearing an unsaturated tether (e.g., an alkene) is treated with a radical initiator. For instance, a hydroxyalkyl radical can be generated from a simple alcohol and, under metal-free conditions, can add to the alkene. The subsequent intramolecular cyclization of the resulting radical onto the quinazolinone ring system yields five- or six-membered hydroxyl-containing fused rings. researchgate.net

Another sophisticated strategy is the palladium-catalyzed intramolecular aza-Wacker cyclization. researchgate.net This reaction can be applied to substrates like 2-butenylquinazolin-4(3H)-ones to synthesize methylene-substituted pyrrolo[2,1-b]quinazolinones, effectively fusing a five-membered ring to the original quinazolinone structure. researchgate.net Such methods are powerful tools for building molecular complexity and exploring new chemical space in the development of quinazolinone-based agents.

Strategic Role of 6 Hydroxy 3 Methylquinazolin 4 3h One and Its Core in Drug Discovery

The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications. The quinazolinone nucleus fits this description perfectly, being a versatile scaffold found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with diverse biological activities. nih.govnih.gov Its prevalence in both natural products and clinically approved drugs underscores its importance. Marketed drugs such as Prazosin, Doxazosin, and Terazosin, all feature the quinazoline (B50416) structure. researchgate.net

The broad spectrum of pharmacological activities associated with quinazolinone derivatives is remarkable, encompassing anticancer, anti-inflammatory, antimicrobial, anticonvulsant, anti-HIV, analgesic, and antihypertensive effects, among others. researchgate.netmdpi.commdpi.comresearchgate.net This wide range of biological responses is attributed to the various substitution patterns possible on the quinazolinone core, which influence the molecule's physicochemical properties and its interactions with biological targets. nih.gov The stability of the quinazolinone ring system and the relative ease of its synthesis and derivatization further contribute to its appeal for medicinal chemists. nih.govmdpi.com These factors have made the quinazolinone scaffold a cornerstone in the development of new therapeutic agents. nih.gov

Lead Compound Identification and Optimization Utilizing the Quinazolinone Moiety

The journey from a hit compound to a clinical candidate often involves a crucial phase of lead identification and optimization. The quinazolinone scaffold has proven to be a fruitful starting point in this process across various therapeutic areas.

A notable example is the discovery of a new class of antibacterials. Through in silico screening of a large compound library against a penicillin-binding protein, a 4(3H)-quinazolinone derivative was identified as a hit compound. rsc.orgnih.gov Subsequent synthesis and evaluation of a focused library of analogues led to the identification of a lead compound with improved in vivo efficacy in a mouse peritonitis model and good oral bioavailability. rsc.orgnih.gov Further structure-activity relationship (SAR) studies on this lead compound, involving systematic variations on the three rings of the quinazolinone scaffold, resulted in the discovery of a new quinazolinone with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. rsc.org

In the realm of oncology, quinazolinone derivatives have been identified as potent inhibitors of various kinases. For instance, a series of 3-methyl-quinazolinone derivatives were designed and synthesized, leading to the identification of compounds with high antitumor activities against several cancer cell lines. Similarly, optimization of quinazolinone derivatives has led to the discovery of potent and selective phosphoinositide-3-kinase delta (PI3Kδ) inhibitors for the treatment of inflammatory diseases.

The versatility of the quinazolinone core is also evident in the development of antimalarial agents. A phenotypic high-throughput screen led to the identification of a quinazolinone-2-carboxamide derivative as a novel antimalarial lead. SAR-guided optimization resulted in a 95-fold improvement in potency, yielding a compound with a fast in vitro killing profile against resistant strains of malaria and in vivo efficacy in a murine model.

Rational Drug Design Approaches Incorporating Quinazolinone Analogues

Rational drug design, which relies on the knowledge of a biological target's structure and mechanism, has been effectively applied to the development of quinazolinone-based therapeutics. This approach allows for the design of molecules with high affinity and selectivity for their intended target, thereby maximizing efficacy and minimizing off-target effects.

One successful application of rational design is the development of selective cyclooxygenase-2 (COX-2) inhibitors. By targeting the COX-2 enzyme, which is a key player in inflammation and pain, researchers designed and synthesized a series of anti-inflammatory quinazolinone derivatives. This effort led to the discovery of compounds with potent and selective COX-2 inhibitory activities.

In cancer therapy, rational drug design has been instrumental in the development of quinazolinone-based Epidermal Growth Factor Receptor (EGFR) inhibitors. By targeting the EGFR tyrosine kinase domain, which is often overactive in various cancers, a series of 3-methyl-quinazolinone derivatives were designed. Molecular docking studies were used to predict the binding modes of these compounds within the EGFR active site, guiding the synthesis of potent inhibitors.

Another example is the development of phosphoinositide-3-kinase delta (PI3Kδ) inhibitors. Guided by molecular docking, a novel series of quinazolinone derivatives with a cyclized linker were designed to lock the molecule's conformation and block oxidative metabolism. This rational approach led to the identification of a potent and selective PI3Kδ inhibitor with excellent pharmacokinetic properties and in vivo efficacy in a model of inflammatory disease.

Development of Novel Pharmacophores and Peptidomimetics

The quinazolinone nucleus is recognized as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net The ability to modify the quinazolinone scaffold at various positions allows for the creation of a diverse range of compounds with tailored biological activities, effectively generating novel pharmacophores.

The development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability, is an important strategy in drug discovery. The quinazolinone scaffold has been successfully incorporated into peptidomimetic design. For example, a series of amino acid and dipeptide derivatives of quinazolin-3(4H)-one were synthesized and showed promising antimicrobial activity. These peptide derivatives of quinazolinone are considered promising for the development of new antimicrobial agents.

Furthermore, new quinazolinone derivatives of marine-derived alkaloids have been synthesized as proteomimetics, which are molecules that mimic protein structures. These compounds have demonstrated neuroprotective and antitumor effects, highlighting the potential of the quinazolinone scaffold in creating complex, biologically active molecules that mimic natural peptides and proteins.

Exploration of Quinazolinone Derivatives in Agrochemical Discovery

The utility of the quinazolinone scaffold extends beyond medicine into the realm of agrochemical discovery. Researchers have successfully developed quinazolinone derivatives with potent herbicidal and insecticidal activities.